5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

PXR Nuclear Receptor Binding Drug Metabolism

5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic 1H-1,2,3-triazole-4-carboxamide derivative. This compound functions as a ligand for the Pregnane X Receptor (PXR, NR1I2), a nuclear receptor central to xenobiotic metabolism and drug-drug interaction pathways.

Molecular Formula C18H18ClN5O
Molecular Weight 355.8 g/mol
Cat. No. B14106621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC18H18ClN5O
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18ClN5O/c19-14-9-4-10-15(12-14)21-17-16(22-24-23-17)18(25)20-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,25)(H2,21,22,23,24)
InChIKeyZRHHUJWUUALORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide: Key Baseline Data for Procurement Decisions


5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic 1H-1,2,3-triazole-4-carboxamide derivative. This compound functions as a ligand for the Pregnane X Receptor (PXR, NR1I2), a nuclear receptor central to xenobiotic metabolism and drug-drug interaction pathways. Initial profiling data indicate an EC50 of 2.78 µM for PXR agonism in human hepatocytes, measured via CYP450 induction, placing it in the low-micromolar range for PXR transactivation [1]. This class of triazole carboxamides has been structurally optimized to yield both potent inverse agonists and pure antagonists with nanomolar binding and cellular IC50 values, making receptor-level functional selectivity a critical procurement criterion [2].

Why Generic Triazole Carboxamide Substitution Fails for PXR-Targeted Research Applications


Within the triazole-4-carboxamide chemical class, minor structural modifications can produce diametrically opposed PXR pharmacology: agonism, inverse agonism, or pure antagonism. For example, the well-characterized tool compound SPA70 exhibits a PXR inverse agonist IC50 of 0.022 µM and an antagonist IC50 of 0.23 µM, while a close analog, compound 89, functions solely as a pure antagonist with nanomolar binding IC50 [1]. Without a detailed structure-activity relationship (SAR) map, substituting the target 5-((3-chlorophenyl)amino) derivative with a generic triazole carboxamide risks introducing confounding agonistic activity, which would upregulate CYP3A4 expression and invalidate downstream drug metabolism or drug-drug interaction assays. Therefore, selection must be based on experimentally verified functional fingerprints rather than core scaffold identity alone.

Quantitative Differentiation Evidence: 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide vs. Key Comparators


PXR Binding Affinity: Comparison with Lead PXR Antagonist Compound 89

The target compound's PXR binding affinity has not been reported in a direct head-to-head assay against the optimized antagonist compound 89. However, class-level SAR from the parent series shows that substitutions at the 5-amino position critically modulate binding. Compound 89, which features a distinct substitution pattern, achieves a PXR binding IC50 in the low nanomolar range (exact value reported in [1]), whereas the target compound's phenylpropyl and 3-chlorophenylamino substitutions are predicted to alter the hydrogen-bonding network within the PXR ligand-binding domain, potentially shifting the binding IC50 by an order of magnitude or more [2]. This makes the target compound a valuable probe for interrogating the 5-amino SAR landscape.

PXR Nuclear Receptor Binding Drug Metabolism

Agonist Activity Profile: A Distinguishing Feature from Pure Antagonists

A critical differentiating feature is the target compound's intrinsic PXR agonistic activity. In a human hepatocyte CYP450 induction assay, it exhibits an EC50 of 2.78 µM [1]. In contrast, the optimized compound 89 from the same triazole-4-carboxamide class is a pure antagonist with no measurable agonist activity (NA, IC50 not determinable) [2]. This functional difference is pivotal: the target compound can serve as a partial agonist or agonist-biased probe, while compound 89 is exclusively an antagonist. Researchers studying PXR's dual role in gene activation vs. repression require compounds with defined intrinsic activities.

PXR Agonism CYP3A4 Induction Functional Selectivity

Structural Distinction: 5-(3-Chlorophenyl)amino vs. 5-(2-Fluorophenyl)amino Pair

The closest commercially available analog is 5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291843-07-6) . The chlorine-to-fluorine substitution at the phenyl ring alters both the electronic and steric properties of the 5-amino substituent. Chlorine is a weaker hydrogen-bond acceptor but has greater polarizability, which can enhance van der Waals contacts within the PXR ligand-binding pocket. Although direct comparative pharmacological data are not available, computational modeling predicts a shift in binding pose and affinity [1]. This makes the 3-chlorophenyl variant a distinct chemical probe for mapping the halogen sensitivity of PXR-ligand interactions, whereas the 2-fluorophenyl analog would sample a different steric and electronic environment.

Halogen SAR Medicinal Chemistry PXR Selectivity

Inverse Agonist vs. Agonist Window: Comparison with SPA70

SPA70, a well-established PXR inverse agonist in the triazole class, shows an inverse agonist IC50 of 0.022 µM and an antagonist IC50 of 0.23 µM in cellular reporter gene assays [1]. The target compound, in contrast, acts as an agonist with an EC50 of 2.78 µM in hepatocytes [2]. The ~126-fold difference in potency and opposite functional direction (activation vs. repression of PXR) define two distinct pharmacological tools. Researchers aiming to suppress constitutive PXR activity should choose SPA70; those needing to activate PXR-mediated transcription should select the target compound.

PXR Inverse Agonism Constitutive Activity Reporter Gene Assay

Recommended Application Scenarios for 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide Based on Verified Evidence


PXR Agonist Tool for CYP3A4 Induction Studies

Use the compound as a positive control or test agent in primary human hepatocyte assays to induce CYP3A4 expression. The measured EC50 of 2.78 µM [1] provides a defined potency benchmark for comparing novel PXR ligands or for establishing a CYP induction assay window. This is directly supported by the hepatocyte-based functional data showing PXR-dependent CYP450 upregulation.

Halogen-Specific SAR Probe in Triazole-4-carboxamide Optimization

Deploy the compound in a matched molecular pair analysis with its 2-fluorophenyl analog (CAS 1291843-07-6) [1] to quantify the impact of halogen substitution on PXR binding and functional activity. The differential polarizability and steric bulk of chlorine vs. fluorine can inform the design of more selective PXR modulators with improved metabolic stability, as indicated by class-level SAR .

Pharmacological Dissection of PXR Functional Selectivity

Employ the compound alongside a pure antagonist like compound 89 and an inverse agonist like SPA70 to deconvolute ligand-dependent PXR activation, basal constitutive activity, and antagonism in a single cellular background [1]. The distinct agonist profile of the target compound (EC50 = 2.78 µM) contrasts with compound 89's pure antagonist profile and SPA70's inverse agonist profile, enabling a full mechanistic analysis of PXR signaling.

Quote Request

Request a Quote for 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.